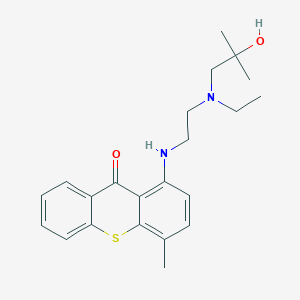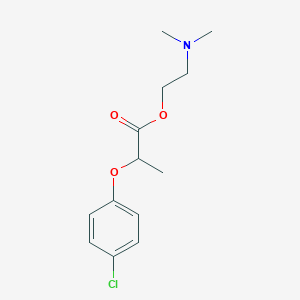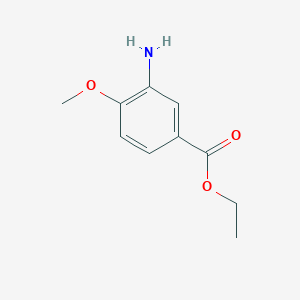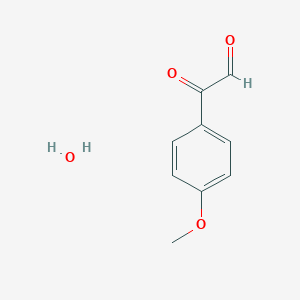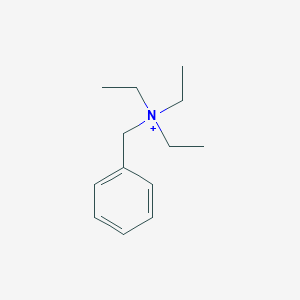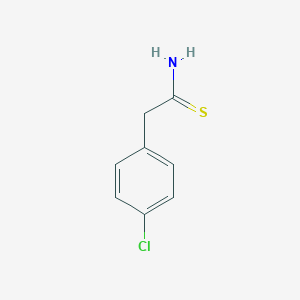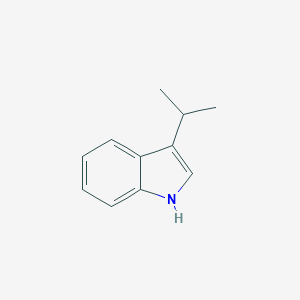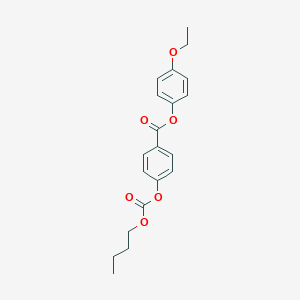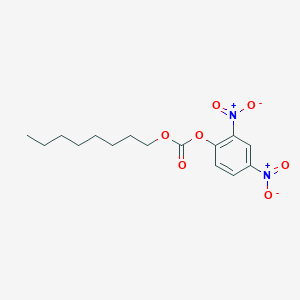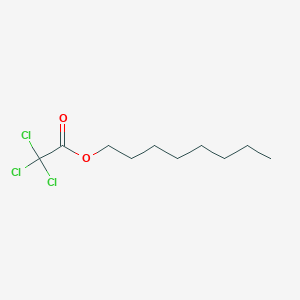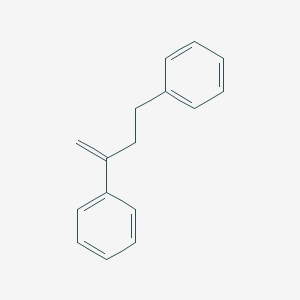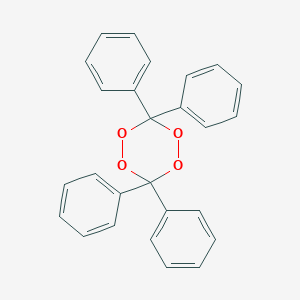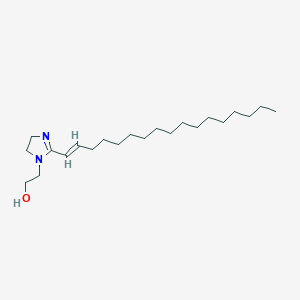
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol is a complex organic compound that features both an imidazole ring and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Aliphatic Chain: The long aliphatic chain can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the imidazole ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction, where a suitable reducing agent such as sodium borohydride (NaBH4) is used to reduce a carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, where the imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aliphatic chain can undergo substitution reactions, where halogen atoms can be introduced using halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of imidazoline derivatives
Substitution: Formation of halogenated aliphatic chains
Aplicaciones Científicas De Investigación
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol involves its interaction with biological membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The imidazole ring can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-((1E)-1-Hexadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
- 2-(2-((1E)-1-Octadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
- 2-(2-((1E)-1-Nonadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
Uniqueness
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol is unique due to its specific chain length and the presence of both an imidazole ring and a hydroxyl group. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
17158-54-2 |
|---|---|
Fórmula molecular |
C22H42N2O |
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
2-(2-heptadec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-17,25H,2-15,18-21H2,1H3 |
Clave InChI |
BNGLZYYFFZFNDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
| 17158-54-2 27136-73-8 |
|
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


